1-Chloro-3-methyl-2-(sulfinylamino)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-3-methyl-2-(sulfinylamino)benzene is an organic compound with the molecular formula C7H6ClNOS It is a derivative of benzene, where a chlorine atom, a methyl group, and a sulfinylamino group are substituted at different positions on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-methyl-2-(sulfinylamino)benzene can be synthesized through several methods. One common approach involves the sulfinylation of 1-chloro-3-methyl-2-aminobenzene. The reaction typically requires a sulfinylating agent such as sulfinyl chloride and a base like triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the sulfinylamino group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfinylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain precise reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-methyl-2-(sulfinylamino)benzene undergoes various chemical reactions, including:
Oxidation: The sulfinylamino group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a suitable base.
Major Products Formed:
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Chloro-3-methyl-2-(sulfinylamino)benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-methyl-2-(sulfinylamino)benzene involves its interaction with specific molecular targets. The sulfinylamino group can form hydrogen bonds and other interactions with proteins and enzymes, potentially inhibiting their activity. The chlorine and methyl groups may also contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
- 1-Chloro-3-methyl-2-aminobenzene
- 1-Chloro-3-methyl-2-(sulfonylamino)benzene
- 1-Chloro-3-methyl-2-(methylamino)benzene
Uniqueness: 1-Chloro-3-methyl-2-(sulfinylamino)benzene is unique due to the presence of the sulfinylamino group, which imparts distinct chemical reactivity and potential biological activity. Compared to its analogs, this compound offers a balance of reactivity and stability, making it valuable for various applications.
Properties
IUPAC Name |
1-chloro-3-methyl-2-(sulfinylamino)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNOS/c1-5-3-2-4-6(8)7(5)9-11-10/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBNCMDHWZBDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=S=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.